![molecular formula C10H13N3O B8144174 (S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole](/img/structure/B8144174.png)
(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole
Übersicht
Beschreibung
(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Preparation of Ligands and Catalyst Precursors : The optically active pyrazole derivative was used for preparing ligands and catalyst precursors in chemical reactions (Bovens, Togni, & Venanzi, 1993).
Determination of Absolute Configurations : Diastereo-enriched substituted derivatives were used to determine the absolute configurations of synthetic 2,2′-binaphthalenes (Baker et al., 2000).
Anti-Hepatocellular Carcinoma Agents : A pyrazinyl and pyrimidinylamino derivative exhibited potent and selective anti-hepatocellular carcinoma activity (Lu et al., 2016).
Synthesis of Target Ligands : A three-step synthesis route was developed for a tert-butyl pyridinyl derivative, providing the target ligand in 64% overall yield (Shimizu, Holder, & Stoltz, 2013).
Conversion into Pyrazoles : Isothiazoles can be converted into pyrazoles, leading to 3-aminopyrazoles (Ioannidou & Koutentis, 2009).
Antihypertensive Properties : Some heterocyclic analogues demonstrated significant antihypertensive properties (Baldwin et al., 1980).
Anti-Tubercular and Anti-Cancer Drug Potential : Oxadiazole derivatives showed promising anti-tubercular activity and potential as new anti-cancer drugs (El-Azab et al., 2018).
Antioxidant Capacities : Some compounds showed significant antioxidant capacities, as measured by the ORAC method (Silva et al., 2010).
Antifungal, Anti-Inflammatory, and Analgesic Activity : Certain synthesized compounds exhibited significant antifungal activity, and a few showed excellent anti-inflammatory and analgesic activity (Udupi et al., 2007).
Antibacterial Activities : Hydrazinium salts of the compound showed more promising antibacterial activities than the corresponding free acids and the standard positive control antibiotic, Co-trimoxazole (Premkumar & Govindarajan, 2005).
Eigenschaften
IUPAC Name |
(4S)-4-propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7(2)9-6-14-10(13-9)8-5-11-3-4-12-8/h3-5,7,9H,6H2,1-2H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMSXIFDZOUXRX-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.